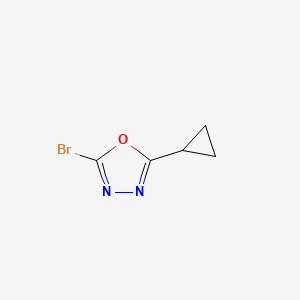
2-Bromo-5-cyclopropyl-1,3,4-oxadiazole
Vue d'ensemble
Description
2-Bromo-5-cyclopropyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C5H5BrN2O . It has a molecular weight of 189.01 . The compound is a solid and is stored at -20°C .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as this compound, has been a topic of interest in various research studies . One method involves the use of trifluoromethanesulfonic anhydride as the main reagent responsible for carrying out the cyclization of N, N ′-diacylhydrazines . Another approach involves coupling a-bromo nitroalkanes to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles are diverse. For instance, the formation of an electrophilic nitrogen species provides entry to the UmAS amidation pathway, but the intermediate is rapidly converted to oxadiazole rather than diacyl hydrazide .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 189.01 . It is stored at -20°C .Applications De Recherche Scientifique
Synthesis and Biological Activities
- 2,5-Disubstituted-1,3,4-oxadiazoles, including compounds similar to 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole, have been synthesized and evaluated for insecticidal activities. Some derivatives showed significant insecticidal effects, indicating their potential use in pest control (Shi et al., 2001).
- Another study focused on synthesizing a compound with 1,3,4-oxadiazole and 1,2,4-triazole rings, finding antimicrobial activity and antileishmanial properties. This highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobials (Ustabaş et al., 2020).
Anti-Inflammatory Properties
- A study on 2,5-disubstituted 1,3,4-oxadiazole compounds, which are structurally related to this compound, demonstrated notable anti-inflammatory activity. This suggests the potential therapeutic applications of such compounds in inflammation-related disorders (Santhanalakshmi et al., 2022).
Antimicrobial and Antiproliferative Activities
- Research on 1,3,4-oxadiazole derivatives has shown a range of antimicrobial activities, underscoring their potential in developing new antimicrobial agents (Mayekar et al., 2010).
- A study on 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives found anti-proliferative activity against human tumor cell lines, suggesting the use of 1,3,4-oxadiazole derivatives in cancer therapy (Liszkiewicz et al., 2003).
Chemical Synthesis and Modification
- The synthesis and modification of 1,3,4-oxadiazole compounds have been extensively studied, showing their versatile nature and potential for chemical modification in various applications (Boström et al., 2012).
Antioxidant Properties
- 1,3,4-Oxadiazol-2-amines, synthesized via an ultrasound-assisted procedure, exhibited antioxidant properties. This indicates their potential as protective agents against oxidative stress, which is relevant in various diseases (Beyzaei et al., 2021).
Mécanisme D'action
Target of Action
Oxadiazoles have been reported to exhibit a variety of biological effects such as antiviral, antitumor, and anti-inflammatory activities . This suggests that they may interact with a range of molecular targets involved in these biological processes.
Mode of Action
The 1,3,4-oxadiazole moiety is known for its low lipophilicity in drug development . Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere . This suggests that the compound may interact with its targets through hydrogen bonding and electronic interactions, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles, it is likely that this compound affects multiple pathways involved in processes such as inflammation, tumor growth, and viral replication .
Pharmacokinetics
The 1,3,4-oxadiazole moiety is valued in drug development for its low lipophilicity, which can influence absorption and distribution . It can also act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, which may impact its metabolism .
Result of Action
Given the reported biological activities of oxadiazoles, it can be inferred that this compound may have antiviral, antitumor, and anti-inflammatory effects .
Orientations Futures
The future directions for 1,3,4-oxadiazoles, including 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole, involve further exploration of their synthesis and biological activity . Due to their desirable biological activity, these compounds could be used in the future in medicine and agriculture . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-cyclopropyl-1,3,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it can interact with enzymes involved in oxidative stress responses, thereby modulating the activity of antioxidant proteins . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, which can result in enzyme inhibition or activation. For example, it can inhibit the activity of DNA topoisomerases, enzymes that are crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth in cancer models . At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics . This interaction can lead to changes in metabolic flux and the levels of various metabolites. The compound can also affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, which can affect its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The activity of the compound can be influenced by its localization, as it may interact with different biomolecules in different compartments.
Propriétés
IUPAC Name |
2-bromo-5-cyclopropyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWXZZYEQFJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368940-10-6 | |
| Record name | 2-bromo-5-cyclopropyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






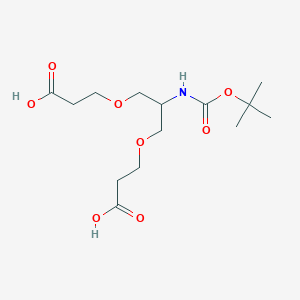

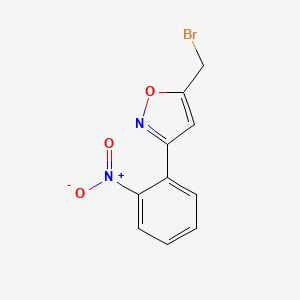

![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)
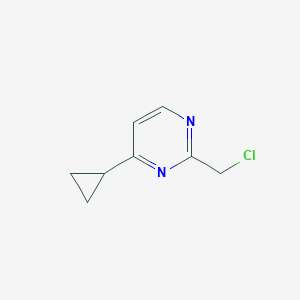

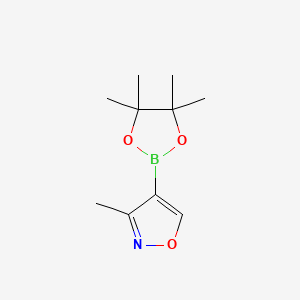

![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)
